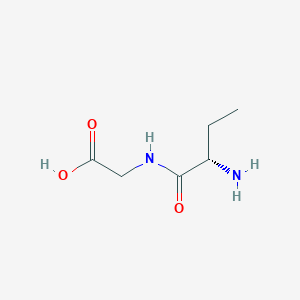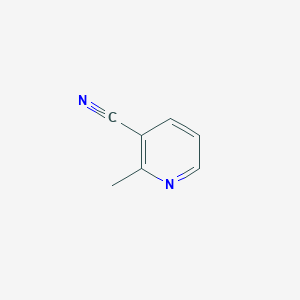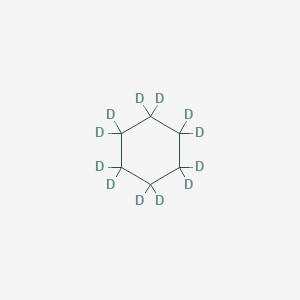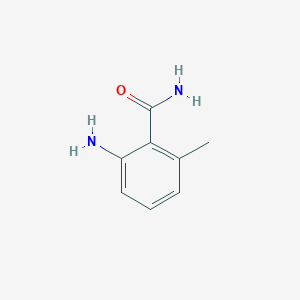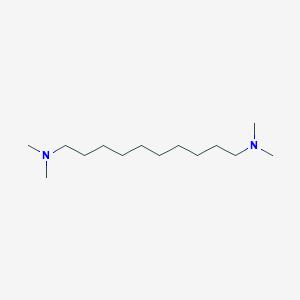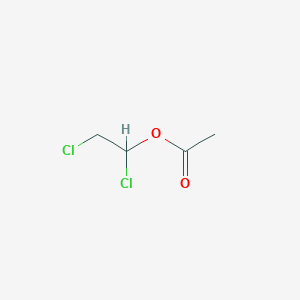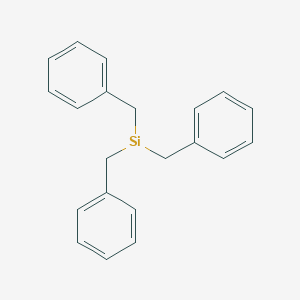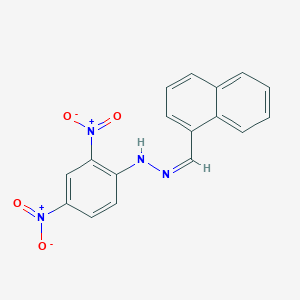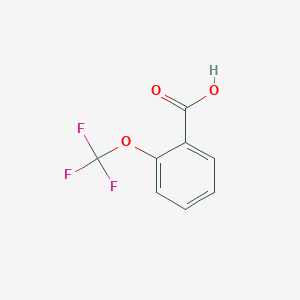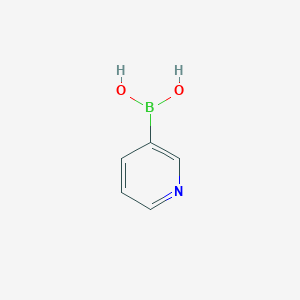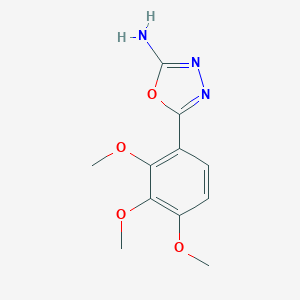
5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-胺
描述
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound that features a trimethoxyphenyl group attached to an oxadiazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential pharmacological properties .
科学研究应用
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine are numerous and diverse, reflecting the compound’s broad bioactivity. The Trimethoxyphenyl (TMP) group, a key component of this compound, serves as a pharmacophore in many potent agents . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to a decrease in the biological activity of such analogs after the alteration of the TMP moiety . Additionally, the TMP group has been associated with the inhibition of ERK2 (Extracellular Signal Regulated Kinase 2) protein and ERKs phosphorylation .
Biochemical Pathways
The TMP group affects multiple biochemical pathways due to its interaction with various targets. For instance, by inhibiting tubulin, it can disrupt microtubule dynamics, which is crucial for cell division and intracellular transport . By inhibiting Hsp90, it can interfere with protein folding and degradation, impacting numerous cellular processes .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The TMP group has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
生化分析
Biochemical Properties
The 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine interacts with several enzymes and proteins. The TMP group in the compound has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions are primarily due to the electron-rich nature of the TMP group, which allows it to form strong bonds with these biomolecules .
Cellular Effects
In cellular processes, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine has been shown to have significant effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit ERKs phosphorylation, which is a crucial process in cell signaling .
Molecular Mechanism
The molecular mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to effectively inhibit tubulin, a protein that is essential for the maintenance of cellular structure .
Metabolic Pathways
Given its structural similarity to other TMP-bearing compounds, it may interact with enzymes or cofactors in similar metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These include compounds like 3,4,5-trimethoxyphenyl isocyanate and 3,4,5-trimethoxyphenyl acetic acid.
Oxadiazole derivatives: Compounds such as 2-amino-5-phenyl-1,3,4-oxadiazole share structural similarities
Uniqueness
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the trimethoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore in medicinal chemistry .
属性
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCTUJXIEPYWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


